2,4-Nonadiene
説明
Significance and Research Context of Conjugated Diene Systems
Conjugated dienes are organic compounds that contain two carbon-carbon double bonds separated by a single bond. This structural motif results in a delocalization of pi (π) electrons across the system of alternating bonds, a phenomenon that confers enhanced stability compared to non-conjugated (isolated) dienes. This increased stability can be quantified through measurements like heats of hydrogenation; for instance, conjugated dienes release less heat upon hydrogenation than their non-conjugated counterparts, indicating they are lower in energy to begin with.
The unique electronic structure of conjugated dienes makes them valuable building blocks in organic synthesis. They are particularly well-known for their participation in pericyclic reactions, most notably the Diels-Alder reaction, a powerful method for forming six-membered rings. The reactivity and stereoselectivity of these reactions are profoundly influenced by the conjugated system. Furthermore, conjugated dienes can undergo electrophilic addition reactions, which can result in both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate.
Beyond their role in synthesis, conjugated diene frameworks are present in numerous natural products, including those used in pharmaceuticals and materials science. The extended π-system is often responsible for the biological activity and physical properties (like UV-light absorption) of these molecules. The compound 2,4-nonadiene, as a representative conjugated diene, is studied for its contribution to the aroma and flavor of various foods and is also used in the formulation of aroma compositions.
Isomeric Landscape of Nonadienes with Emphasis on this compound Structural Motifs
The molecular formula for nonadiene (B8540087), C9H16, allows for numerous structural and geometric isomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. These can be structural isomers, where the atoms are connected in a different order, or stereoisomers, where the atoms have the same connectivity but differ in their spatial arrangement.
For nonadiene, structural isomers differ in the position of the two double bonds along the nine-carbon chain. Examples include 1,3-nonadiene, 1,8-nonadiene, and this compound, among others. The focus here is on the this compound isomer, where the double bonds are located between the second and third, and fourth and fifth carbon atoms.
The presence of two double bonds in this compound gives rise to geometric isomerism, also known as cis-trans or (E/Z) isomerism. Each double bond can exist in either an E (trans) or Z (cis) configuration, leading to four possible stereoisomers of this compound.
The distinct geometries of these isomers result in different physical and chemical properties, which are critical in applications such as flavor chemistry and stereoselective synthesis. For instance, commercial preparations of this compound often consist of a mixture of these isomers.
Interactive Table: Geometric Isomers of this compound
| Isomer Name | IUPAC Name | Structure (SMILES) |
| (2E,4E)-2,4-Nonadiene | (2E,4E)-nona-2,4-diene | CCCCC/C=C/C=C/C |
| (2E,4Z)-2,4-Nonadiene | (2E,4Z)-nona-2,4-diene | CCCCC/C=C\C=C\C |
| (2Z,4E)-2,4-Nonadiene | (2Z,4E)-nona-2,4-diene | CCCCC\C=C/C=C/C |
| (2Z,4Z)-2,4-Nonadiene | (2Z,4Z)-nona-2,4-diene | CCCCC\C=C\C=C\C |
Historical Trajectories and Milestones in this compound Related Studies
The study of this compound is intertwined with the broader history of research into fatty acid oxidation and flavor chemistry. Unsaturated aldehydes and hydrocarbons like this compound were identified as secondary products arising from the oxidative degradation of polyunsaturated fatty acids, such as linoleic acid. This discovery was a significant milestone, as it linked the chemical structure of lipids to the generation of potent aroma compounds that define the flavor profiles of many foods.
Early research focused on identifying volatile compounds in natural products. With the development of analytical techniques like gas chromatography-mass spectrometry (GC-MS), scientists were able to isolate and identify minute quantities of compounds like this compound in various sources. For example, studies confirmed the presence of nonadiene isomers in oxidized fish oil, highlighting their role in both desirable "green" notes and potential off-flavors.
Synthetic chemistry has also played a crucial role. The development of stereoselective methods for synthesizing specific isomers of conjugated dienes has been an important area of research. These synthetic advancements allow for the preparation of pure isomeric standards needed for analytical studies and for the industrial production of flavor and aroma chemicals. The Wittig reaction and various elimination and cross-coupling strategies have been historically important for accessing conjugated diene systems. More recent developments in transition metal-catalyzed reactions have further expanded the toolkit for the stereoselective synthesis of dienes like this compound.
The recognition of this compound as a potent aroma-enhancing compound represents another key milestone. Research has demonstrated its ability to significantly increase the perceived aroma intensity of flavor compositions, leading to its use in the food and fragrance industry.
Structure
2D Structure
特性
CAS番号 |
56700-78-8 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
nona-2,4-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7,9H,4,6,8H2,1-2H3 |
InChIキー |
HKEBYUNPANBGPL-UHFFFAOYSA-N |
異性体SMILES |
CCCC/C=C/C=C/CCCC |
正規SMILES |
CCCCC=CC=CCCCC |
密度 |
0.745-0.763 |
物理的記述 |
Colourless liquid, Petroleum aroma |
ピクトグラム |
Flammable |
溶解性 |
Practically insoluble to insoluble Slightly Soluble (in ethanol) |
製品の起源 |
United States |
Natural Occurrence and Mechanistic Pathways of Biogenic Formation
Formation of 2,4-Nonadiene during Lipid Autoxidation Processes
Free Radical Chain Mechanisms and Initiation Pathways
Lipid autoxidation proceeds via a free radical chain reaction, which consists of three main stages: initiation, propagation, and termination.
Initiation: The process begins when an initiator, such as heat, light, or a metal catalyst, causes the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond (an allylic position) in a polyunsaturated fatty acid (PUFA) chain (LH). This results in the formation of a carbon-centered lipid radical (L•).
LH + Initiator → L• + H•
Propagation: The lipid radical (L•) rapidly reacts with triplet oxygen (³O₂) to form a lipid peroxyl radical (LOO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•). This new radical continues the chain reaction, leading to an accelerating cascade of lipid oxidation.
L• + O₂ → LOO• LOO• + LH → LOOH + L•
Termination: The chain reaction ceases when radicals combine to form stable, non-radical products. This can occur through the reaction of two lipid radicals or a lipid radical with a peroxyl radical.
L• + L• → L-L L• + LOO• → LOOL LOO• + LOO• → LOOL + O₂
Decomposition of Hydroperoxide Intermediates via Scission Reactions
The primary products of the propagation phase, lipid hydroperoxides (LOOH), are unstable and prone to decomposition, especially when exposed to heat or metal ions like iron. They break down into a variety of smaller, volatile molecules, including aldehydes, ketones, and short-chain hydrocarbons, which are responsible for the characteristic off-flavors of oxidized lipids. The decomposition often occurs via the formation of an alkoxyl radical (LO•) through the cleavage of the weak oxygen-oxygen bond in the hydroperoxide.
LOOH + Metal ion (e.g., Fe²⁺) → LO• + OH⁻ + Metal ion (e.g., Fe³⁺)
This alkoxyl radical can then undergo β-scission, where the carbon-carbon bond adjacent to the radical cleaves, resulting in the formation of various volatile compounds. The specific products formed, including this compound, depend on the initial fatty acid and the position of the original hydroperoxide group.
Substrate Specificity: Derivation from Omega-3 and Omega-6 Polyunsaturated Fatty Acids
The formation of this compound is highly dependent on the structure of the precursor fatty acid. Research indicates that while it can be formed from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), it is predominantly generated from the oxidation of omega-6 polyunsaturated fatty acids.
Linoleic acid (an omega-6 fatty acid) is a primary precursor for this compound. During autoxidation, linoleic acid forms 9-hydroperoxide and 13-hydroperoxide intermediates. The subsequent decomposition of the 9-hydroperoxide of linoleic acid is a key pathway leading to the formation of (E,E)-2,4-decadienal, which can be further oxidized and broken down, while other pathways from linoleic acid oxidation can directly yield C9 compounds like 2,4-nonadienal, a related aldehyde, and subsequently this compound.
The table below summarizes the relationship between fatty acid type and the generation of key oxidation products.
| Fatty Acid Family | Precursor Example | Key Oxidation Products | Reference |
| Omega-6 | Linoleic Acid | Pentanal, Hexanal, 2,4-Decadienal, 2,4-Nonadienal | |
| Omega-3 | α-Linolenic Acid | Propanal, 2,4-Heptadienal, 2,4,7-Decatrienal |
Farmer Type Reactions in Lipid-Containing Matrices
The fundamental mechanism of autoxidation described above was first detailed by E.H. Farmer and is often referred to as the Farmer mechanism. This model explains the initial stages of the reaction between oxygen and unsaturated lipids. The key steps involve the formation of a resonance-stabilized radical following hydrogen abstraction from a methylene (B1212753) group situated between two double bonds (a doubly allylic position). This radical then reacts with oxygen to form a peroxyl radical. In fatty acids like linoleic acid, this leads to the formation of conjugated diene hydroperoxides. This formation of a conjugated diene system is a critical step, as the subsequent cleavage of these hydroperoxide intermediates is what generates conjugated diene products like this compound. The Farmer mechanism provides the foundational chemical principles for the free-radical autoxidation pathway in lipid-rich environments.
Biosynthetic Pathways and Proposed Enzymatic Involvement
While autoxidation is a major non-enzymatic route, the formation of this compound can also be initiated or influenced by enzymatic activity. Lipoxygenase enzymes, found in various plants and animal tissues, can catalyze the specific oxidation of polyunsaturated fatty acids. These enzymes introduce an oxygen molecule at a specific position on the fatty acid chain, creating a specific hydroperoxide isomer with high efficiency.
For example, soybean lipoxygenase catalyzes the oxidation of linoleic acid primarily to 13-hydroperoxy-9,11-octadecadienoic acid. This specific hydroperoxide can then be cleaved by a hydroperoxide lyase enzyme or decompose non-enzymatically to yield a range of volatile compounds. Although direct enzymatic synthesis of this compound is not fully elucidated, the enzymatic production of its specific hydroperoxide precursors is a well-established biosynthetic pathway for many related volatile compounds in plants. Some endophytic fungi have also been shown to produce a variety of hydrocarbons, including dienes, suggesting microbial biosynthetic capabilities.
Environmental Precursors and Degradation Mechanisms in Natural Systems
Once formed, this compound can be released into the environment. Its environmental fate is governed by degradation mechanisms common to aliphatic hydrocarbons. The primary route for the breakdown of such compounds in soil and water is microbial degradation.
Bacteria are capable of degrading aliphatic hydrocarbons through both aerobic and anaerobic pathways.
Aerobic Degradation: In the presence of oxygen, bacteria utilize oxygenase enzymes (monooxygenases or dioxygenases) to attack the hydrocarbon chain. The typical pathway involves the terminal oxidation of the alkane to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This fatty acid can then enter the β-oxidation cycle to be fully metabolized. For an unsaturated compound like this compound, the double bonds may be hydrated or epoxidized as part of the degradation sequence.
Anaerobic Degradation: In the absence of oxygen, other microorganisms can degrade hydrocarbons using alternative electron acceptors like nitrate (B79036) or sulfate.
While specific studies on the microbial degradation of this compound are limited, the general pathways for alkene and diene degradation are well-established. For instance, research on the degradation of other compounds has shown that related structures, like 2-hydroxy-6-oxo-2,4-nonadiene-1,9-dicarboxylic acid, can be intermediates in microbial metabolic pathways, indicating that microorganisms possess the enzymatic machinery to process nonadiene-like structures.
Advanced Synthetic Methodologies for 2,4 Nonadiene and Structural Analogs
Stereoselective and Enantioselective Synthesis of 2,4-Nonadiene
The precise spatial arrangement of atoms is crucial in determining the properties and reactivity of a molecule. Stereoselective synthesis aims to produce a single stereoisomer of a product.
The this compound molecule contains two double bonds, each of which can exist in either an (E) or (Z) configuration, leading to four possible geometric isomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). Controlling this isomerism is a key challenge in its synthesis. The E/Z notation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, where the configuration is determined by the relative positions of the highest-priority groups on each carbon of the double bond. If the high-priority groups are on the same side, the bond is designated (Z) (from the German zusammen, together); if they are on opposite sides, it is (E) (entgegen, opposite).
Several strategies have been developed to control the geometry of the double bonds during synthesis. One effective method is the palladium-catalyzed hydrosilylation of 1,3-enynes. For instance, the reaction of (Z)-non-2-en-4-yne with hydrosilanes in the presence of a palladium catalyst can selectively produce Z,E-4-(hydroxydimethylsilyl)-2,4-nonadiene. This method allows for the regio- and stereoselective formation of a specific diene isomer, which can then be used in further transformations. The choice of catalyst, ligand, and reaction conditions is critical for achieving high selectivity for the desired (E/Z) isomer.
Asymmetric synthesis seeks to create chiral molecules, which are non-superimposable on their mirror images, in an enantiomerically pure or enriched form. While this compound itself is not chiral, substituted analogs can be. Furthermore, chiral dienes are valuable as ligands in transition metal catalysis.
Approaches to synthesizing chiral nonadiene (B8540087) analogs often begin with readily available, non-chiral starting materials. A notable example is the synthesis of a key fragment for the natural product Greensporone C, which starts with the commercially available 1,8-nonadiene. Chirality is introduced using the Sharpless asymmetric dihydroxylation, which converts one of the terminal double bonds into a chiral diol with a predictable stereochemistry. This chiral intermediate can then be further elaborated through a series of steps, including selective protection, cross-metathesis, and functional group manipulations, to yield a complex chiral molecule that incorporates a nonadiene-like structure. Other asymmetric strategies that could be applied include the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective transformations. The development of such methods is crucial for accessing optically active building blocks for pharmaceuticals and other complex targets.
Control of (E/Z) Isomerism at Double Bonds
Construction of Complex Organic Scaffolds Featuring the this compound Moiety
The conjugated diene system of this compound is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, enabling the construction of complex cyclic and polycyclic structures.
Cycloaddition reactions are powerful tools for building rings with high atom economy. The this compound moiety can act as the 4π-electron component in these transformations.
[6π + 2π] Cycloaddition: This reaction involves the combination of a 6π-electron system (like a cycloheptatriene) with a 2π-electron system (an alkene or alkyne) to form a bicyclic product. While this compound itself is not typically the direct substrate, structurally related bicyclo[4.2.1]nona-2,4-dienes are synthesized via the titanium- or cobalt-catalyzed [6π + 2π] cycloaddition of 1,3,5-cycloheptatrienes with allenes or alkynes. These reactions proceed with high efficiency and can produce functionally substituted bicyclic systems that are valuable precursors for biologically active compounds. For example, the reaction between 2-tropylcyclohexanone and terminal allenes, catalyzed by a cobalt system, yields substituted (E)-bicyclo[4.2.1]nona-2,4-dienes in high yields.
| Catalytic System | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|
| Ti(acac)₂Cl₂-Et₂AlCl | 1,3,5-Cycloheptatriene + 1,2-Dienes | Bicyclo[4.2.1]nona-2,4-dienes | Good | |
| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone + Terminal Allenes | (E)-Bicyclo[4.2.1]nona-2,4-dienes | 79–88% | |
| Co(acac)₂(dppe)/Zn/ZnI₂ | N-carbocholesteroxyazepine + Terminal 1,2-Dienes | (E)-9-Azabicyclo[4.2.1]nona-2,4-dienes | 79–92% |
[4+4] Self-Condensation: In this type of reaction, two molecules of a 4π system combine to form an eight-membered ring. A facile synthesis of N,N′-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes has been achieved through the [4+4] self-condensation of a β-formyl-β-nitroenamine in the presence of ammonium (B1175870) acetate. This reaction efficiently constructs a complex triazabicyclic framework, demonstrating a creative use of a molecule with diene-like reactivity.
Tandem, or cascade, reactions allow for the formation of multiple bonds and rings in a single synthetic operation, offering significant gains in efficiency. A notable example that generates a bicyclo[4.3.0]nonadiene scaffold is the gold-catalyzed tandem cyclization of 1,6-allenynes. The proposed mechanism involves the initial activation of the alkyne by a gold catalyst, followed by a 6-endo-dig cyclization where the allene (B1206475) attacks the activated alkyne. This step forms a six-membered ring containing a nonadiene unit. This intermediate then undergoes an electrocyclic Nazarov cyclization to form the final five-membered ring, yielding the bicyclo[4.3.0]nonadiene product. This strategy is highly efficient for substrates bearing alkyl substituents, providing rapid access to complex fused-ring systems.
| Catalyst | Substrate Type | Product | Yield | Reference |
|---|---|---|---|---|
| AuPPh₃SbF₆ (5 mol %) | 1,6-Allenynes | Bicyclo[4.3.0]nonadiene derivatives | >70% for alkyl-substituted substrates |
The construction of complex organic molecules from simpler precursors requires careful planning, a process known as retrosynthetic analysis. This involves mentally deconstructing the target molecule into simpler building blocks, or synthons, until commercially available starting materials are reached. The this compound unit is a valuable synthon in this context.
For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of retrosynthetic analysis for six-membered rings. A retrosynthetic plan for a complex cyclohexene-containing target might identify a this compound derivative as the key diene component. The synthetic strategy would then focus on the efficient construction of this diene and its subsequent reaction with a suitable dienophile.
A practical example is seen in the total synthesis of the natural product Greensporone C. The retrosynthetic analysis identified two key fragments, one of which was ultimately derived from 1,8-nonadiene. This simple, linear diene was transformed through several steps, including asymmetric dihydroxylation and cross-metathesis, into a complex chiral building block containing the necessary functionality for coupling and eventual macrolactonization. This highlights how a simple diene can be strategically incorporated into a multi-step sequence to achieve the synthesis of a complex and biologically relevant molecule.
Tandem Cyclization Strategies (e.g., 6-endo-dig/Nazarov Cyclization)
Catalytic Systems for Nonadiene Synthesis
Catalytic approaches offer efficient and selective routes to this compound and its structural variants. These methods often employ transition metal catalysts to facilitate carbon-carbon bond formation and control the stereochemistry of the resulting diene.
Metal-Catalyzed Alkene Functionalization and Coupling Reactions
Transition metal-catalyzed reactions are pivotal in modern organic synthesis for their ability to form C-C bonds with high efficiency. Rhodium complexes, for instance, are widely used as catalysts in various cycloaddition and cyclization reactions. Gold-catalyzed reactions have also emerged as a powerful tool for activating unsaturated carbon-carbon bonds toward nucleophilic attack.
A notable application of metal catalysis is in the synthesis of bicyclic systems containing diene moieties. For example, cobalt-catalyzed [6π + 2π] cycloadditions of cycloheptatriene (B165957) (CHT) with allenes produce bicyclo[4.2.1]nona-2,4-dienes with good yields and high selectivity. Specifically, the use of a CoI₂(dppe)/Zn powder/ZnI₂ catalytic system with phenylallene results in the exclusive formation of the E-isomer of 7-benzylidenebicyclo[4.2.1]nona-2,4-diene. Similarly, cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with allenes yields substituted (E)-bicyclo[4.2.1]nona-2,4-dienes.
| Alkene | Product | Yield (%) |
| Phenylallene | (E)-7-benzylidenebicyclo[4.2.1]nona-2,4-diene | 88 |
| Cyclohexylallene | (E)-7-cyclohexylidenebicyclo[4.2.1]nona-2,4-diene | 82 |
| n-Butylallene | (E)-7-pentylidenebicyclo[4.2.1]nona-2,4-diene | 79 |
| Reaction conditions: 2-tropylcyclohexanone (1 mmol), allene (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60 °C, 20 h. Data sourced from . |
Olefin metathesis, often employing ruthenium-based Grubbs catalysts, is another significant method for synthesizing dienes, including 1,8-nonadiene, which can be a precursor or structural analog. This reaction involves the catalytic redistribution of alkene fragments.
Organometallic Reagent-Mediated Stereodefined Diene Formation
Organometallic reagents, characterized by a carbon-metal bond, are crucial in organic synthesis due to their high reactivity and nucleophilicity. Grignard reagents (organomagnesium halides) and organolithium compounds are among the most commonly used. Their utility extends to the synthesis of other organometallic reagents, such as those of silicon and phosphorus.
The stereoselective synthesis of dienes can be achieved using these reagents. For instance, the Michael addition of phenylselenomagnesium bromide to acetylenic sulfones, followed by coupling with allylic bromides, produces tetrasubstituted olefins containing a 1,4-diene unit with high regio- and stereoselectivity. This one-pot reaction proceeds under mild conditions to yield (4Z)-4-phenylsulfonyl-5-phenylseleno-1,4-nonadiene derivatives. The initial conjugate addition of phenylselenomagnesium bromide to the acetylenic sulfone is highly regio- and stereoselective, generating a (Z)-α-arylsulfonyl-β-phenylselenovinylmagnesium bromide intermediate.
| Acetylenic Sulfone (R) | Allylic Bromide (R') | Product | Yield (%) |
| n-Butyl | Allyl bromide | (4Z)-4-Phenylsulfonyl-5-phenylseleno-1,4-nonadiene | 85 |
| Phenyl | Allyl bromide | (4Z)-4-Phenylsulfonyl-5-phenylseleno-1-phenyl-1,4-diene | 82 |
| n-Butyl | Crotyl bromide | (4Z,6E)-4-Phenylsulfonyl-5-phenylseleno-6-methyl-1,4-nonadiene | 80 |
| Reaction conditions: Phenylselenomagnesium bromide, acetylenic sulfone, allylic bromide in THF/CH₂Cl₂ at -20 °C. Data sourced from . |
Approaches to Derivatives from Hydroxy Precursors
The synthesis of this compound derivatives can also be approached from hydroxy precursors. For example, the total synthesis of (±)-3-(5-Hydroxy-4,7,8-trimethyl-3E,8-nonadiene)-Δ²-butenolide has been reported. Furthermore, free-radical cyclization of unsaturated 1,3-oxathiolanes, derived from hydroxy precursors, can lead to the formation of cyclic alcohols which can be further manipulated to form diene systems.
Directed Synthesis of Functionalized this compound Derivatives and Their Heteroanalogs
The directed synthesis of functionalized this compound derivatives allows for the introduction of specific chemical groups, leading to compounds with tailored properties. This is particularly relevant in the development of new materials and biologically active molecules.
For instance, the synthesis of functionalized macrocyclic derivatives of trioxabicyclo[3.3.1]nona-3,7-diene has been achieved. These syntheses often start from functionalized precursors, such as nitro-aromatic diols, which are then reacted with other building blocks to construct the final macrocyclic structure.
The synthesis of heteroanalogs, where one or more carbon atoms in the diene backbone are replaced by a heteroatom, expands the chemical space of this compound derivatives. For example, the synthesis of 2,6-nonadiene nitrile can be accomplished from 4-heptynal. One route involves the reaction of 4-heptynal with cyanoacetic acid, followed by dehydration, decarboxylation, and catalytic reduction using a Lindlar catalyst to yield the final 2,6-nonadiene nitrile. An alternative method involves the reaction of 4-heptynal with a cyanomethyl dialkyl phosphonate.
Elucidation of Reaction Mechanisms and Reactivity Patterns of 2,4 Nonadiene Systems
Mechanistic Investigations of 2,4-Nonadiene Autoxidation
Autoxidation is a process of oxidation that occurs in the presence of oxygen and involves a free-radical chain reaction. This mechanism is central to the degradation of unsaturated organic compounds like this compound, particularly in contexts such as the curing of alkyd paints and the spoilage of oils. The process is typically characterized by an induction period, after which the reaction accelerates. The autoxidation of polyunsaturated fatty acids, for which this compound can be a model, is a complex process involving numerous intermediate species.
The autoxidation of this compound proceeds through a well-established free-radical chain mechanism consisting of three primary stages: initiation, propagation, and termination.
Initiation: This first step involves the formation of initial free radicals. In the context of a conjugated diene system like this compound, this is often achieved by the abstraction of a hydrogen atom from an allylic position, which is weakened by the adjacent double bonds. This process can be triggered by initiators such as heat, light, or the presence of metal ions. The hydroperoxides formed during propagation can also decompose to generate new radicals, a process known as secondary initiation.
RH → R• + H• (where RH is this compound and R• is the resulting radical)
Propagation: Once a radical (R•) is formed, it reacts rapidly with molecular oxygen (O₂) to create a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical (R•). This new radical continues the chain, leading to a cascade of reactions.
R• + O₂ → ROO•
ROO• + RH → ROOH + R•
Termination: The chain reaction ceases when radicals react with each other to form stable, non-radical products. This can occur through several pathways, such as the combination of two radicals. Antioxidants can also terminate the chain by neutralizing radical species.
R• + R• → R-R
R• + ROO• → ROOR
ROO• + ROO• → ROOR + O₂
Table 1: Stages of this compound Autoxidation
| Stage | Description | Key Reactants | Key Products |
|---|---|---|---|
| Initiation | Formation of an initial carbon-centered radical from the this compound molecule. | This compound (RH), Initiator (e.g., heat, light) | Nonadienyl radical (R•) |
| Propagation | A cyclic process where a radical reacts with oxygen, and the resulting peroxy radical forms a hydroperoxide by abstracting hydrogen from another molecule, generating a new radical. | R•, O₂, RH | Peroxy radical (ROO•), Hydroperoxide (ROOH) |
| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain reaction. | R•, ROO• | Stable non-radical products (e.g., R-R, ROOR) |
Several environmental factors significantly influence the rate and pathway of this compound autoxidation.
Temperature: Elevated temperatures generally increase the rate of autoxidation by providing the energy needed for the initiation step and accelerating the propagation steps. Studies on fish oil have shown that heating is one of the conditions that promotes the formation of nonadiene (B8540087) isomers through autoxidation.
Light: Light, particularly UV radiation, can act as an initiator by promoting the homolytic cleavage of bonds to form free radicals. The exposure of fish oil to light has been demonstrated to induce autoxidation and lead to the production of various nonadiene isomers. Photo-oxidation, which can be much faster than autoxidation, involves the formation of hydroperoxides in the presence of light and sensitizers.
Metal Catalysts: Transition metal ions, such as cobalt and manganese, can act as catalysts (known as driers in the paint industry) by accelerating the decomposition of hydroperoxides into reactive radicals, thus shortening the induction period. However, at high concentrations, some metal ions can also act as inhibitors.
Initiation, Propagation, and Termination Steps of Free Radical Reactions
Photochemical Reactions and Photoinduced Transformations of Nonadiene-Containing Systems
Photochemical reactions involve the absorption of light to induce chemical transformations. Systems containing the nonadiene moiety can undergo various photoinduced reactions, including bond fissions and rearrangements.
In certain molecular contexts, the absorption of light can lead to the cleavage of bonds and the formation of charged intermediates. The photolysis of (E)-1-hydroxyimino-2,4,5-tri-t-butyl-6-methyl-2,4-cyclohexadiene, for example, results in several nonatriene and nonadiene products. The formation of these products is rationalized as proceeding through the generation of a "free" cyclopentadienyl (B1206354) cation, which is an ionic intermediate formed via an ionic α-cleavage of the oxime. This illustrates a pathway where light induces bond fission leading to ionic species that subsequently react to form various nonadiene-containing structures.
Photoirradiation can supply the energy needed for significant molecular restructuring.
Cycloreversion and Isomerization: Heterocyclic systems containing a nonadiene-like structure can undergo photoreactions. For instance, the irradiation of an oxadiazabicyclo[2.2.3]nonadiene derivative can cause it to isomerize into an oxadiazabicyclo[1.2.4]nonadiene system. These reactions are believed to proceed through common intermediate types.
Cycloadditions: The photochemical reaction between cycloheptatriene (B165957) and 1,4-naphthoquinone (B94277) can yield spiro-ethers that contain a 7-oxa-bicyclo Current time information in Chatham County, US.nonadiene moiety. This occurs through a characteristic (6+2)π addition process, demonstrating how light can facilitate the construction of complex nonadiene systems.
Di-π-methane Rearrangement: In other systems, photoirradiation of certain tetrahydroisobenzofuran-1-ones leads to di-pi-methane rearrangement products in moderate yields, showcasing another pathway for photoinduced molecular rearrangement.
Table 2: Examples of Photochemical Transformations in Nonadiene-Related Systems
| Starting System | Reaction Type | Key Intermediates/Pathways | Resulting Products |
|---|---|---|---|
| Cyclohexadienone Oxime Derivative | Photolysis, Ionic Cleavage | Cyclopentadienyl cation | Various cyano-nonatriene and cyano-nonadiene derivatives |
| Oxadiazabicyclo[2.2.3]nonadiene Derivative | Isomerization | Common reaction intermediate | Oxadiazabicyclo[1.2.4]nonadiene system |
| Cycloheptatriene and 1,4-Naphthoquinone | (6+2)π Cycloaddition | Spiro-ether formation | 7-Oxa-bicyclo Current time information in Chatham County, US.nonadiene moiety |
C-O Bond Fission and Ionic Intermediate Generation
Organometallic Reaction Mechanisms with Nonadiene and Its Derivatives
The interaction of nonadiene systems with organometallic reagents and catalysts opens up a rich field of chemical transformations, enabling the synthesis of complex cyclic and bicyclic structures.
Metal-Mediated Cyclizations: Transition metals like gold, palladium, and iridium are effective catalysts for intramolecular cycloadditions. For example, 1,6-allenynes can be catalytically cyclized using a Au(I) complex to form bicyclo[4.3.0]nonadiene products. The proposed mechanism involves an initial 6-endo-dig cyclization of the gold-activated alkyne, followed by a Nazarov cyclization to yield the final bicyclic diene.
Ligand-Controlled Reactions: Nonadiene structures can themselves be part of ligands that control the outcome of a reaction. Chiral spiro[4.4]nonadiene scaffolds have been incorporated into ligands for Pd-catalyzed asymmetric intramolecular aryl C–O bond formation. Similarly, a spiro- -1,6-nonadiene phosphino-oxazoline ligand has been used in a cationic Iridium(I) complex for enantioselective synthesis.
Cobalt-Catalyzed Cycloadditions: Cobalt complexes can catalyze the [6+2]-cycloaddition of terminal alkynes to 1,3,5,7-cyclooctatetraene, producing substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes. In situ-formed cobalt(I) complexes are also proposed to be efficient catalysts for regioselective Diels-Alder reactions between unactivated 1,3-dienes and alkynes.
Table 3: Organometallic Reactions Involving Nonadiene Systems
| Metal Catalyst/Reagent | Substrate Type | Reaction Type | Product |
|---|---|---|---|
| Gold(I) Complex (AuPPh₃SbF₆) | 1,6-Allenyne | Tandem 6-endo-dig / Nazarov Cyclization | Bicyclo[4.3.0]nonadiene |
| Palladium(II) Acetate with SDP(O) Ligand | 2-(2-halophenoxy)propane-1,3-diol | Intramolecular Asymmetric C-O Coupling | (2,3-Dihydrobenzo[b] Current time information in Chatham County, US.dioxin-2-yl)methanol |
| Iridium(I) Complex with Spiro-nonadiene Ligand | Imine | Asymmetric Hydrogenation | Chiral Amine (Sertraline) |
| Cobalt(II) Acetylacetonate | 1,3-Diene and Alkyne | Diels-Alder Reaction | 1,4-Cyclohexadiene derivatives |
Cycloaddition and Retrocycloaddition Processes
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. These reactions are a fundamental class of pericyclic reactions, proceeding through a concerted and stereospecific pathway involving a cyclic transition state. The reverse of a cycloaddition is termed a retrocycloaddition or cycloreversion.
In the context of this compound, its conjugated diene system makes it a suitable candidate for [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. In this type of reaction, the 4π-electron system of the diene reacts with a 2π-electron component (the dienophile) to form a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly predictable and controllable.
Retrocycloaddition processes are equally significant, often driven by thermodynamic factors such as the formation of stable, small gaseous molecules. For instance, the thermal decomposition of certain cyclic compounds can proceed via a retro-Diels-Alder reaction to yield a diene and a dienophile.
A specific example of a retrocycloaddition process can be seen in the fragmentation of metallacycles. The reaction of an enantiopure zirconocene (B1252598) imido complex with racemic 1,2-cyclononadiene (B72335) leads to the formation of a single diastereomeric metallacycle. Subsequent treatment of this metallacycle with 1,2-propadiene induces a retrocycloaddition, regenerating the zirconocene complex and releasing enantioenriched (S)-1,2-cyclononadiene. This demonstrates that the formation and fragmentation of these metallacycles likely proceed through the same mechanistic pathway.
Furthermore, photochemical [2+2] cycloadditions offer a route to synthesize strained four-membered rings. These reactions typically involve the excitation of one of the reacting partners to an excited state through the absorption of light. The resulting cycloadducts are often stable as they lack the conjugation necessary to absorb light and undergo a reverse reaction.
Complexation and Activation by Transition Metals
The interaction of this compound with transition metals is a critical aspect of its reactivity, leading to the formation of organometallic complexes and subsequent activation of the diene for various transformations. Transition metal complexes containing dinitrogen (N₂) ligands have been studied since 1965. The dinitrogen ligand can bond to the metal center in several ways, including mononuclear end-on and bridging end-on fashions.
The complexation of a diene to a transition metal involves the interaction of the π-orbitals of the diene with the d-orbitals of the metal. This can lead to a variety of bonding modes and has significant implications for the diene's reactivity. For instance, upon complexation, the diene can be activated towards nucleophilic or electrophilic attack.
Transition metal complexes play a crucial role as catalysts in a wide range of organic reactions. For example, ruthenium(II) complexes are extensively studied for their catalytic activity in transfer hydrogenations. Similarly, complexes of first-row transition metals like manganese and iron are being explored for their potential in catalysis, offering more environmentally benign and sustainable alternatives to precious metal catalysts.
In the context of dienes, transition metal catalysts are pivotal in reactions like cycloisomerization. For example, rhodium(I) catalysts have been employed in the enantioselective cycloisomerization of 1,6-allenynes to produce bicyclic nonadiene frameworks. The mechanism of such reactions can be complex, involving steps like oxidative cyclization, ring-expansion, and reductive elimination.
Furthermore, transition metal complexes can stabilize high oxidation states. For example, nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines form stable complexes with metals like manganese and iron, and these complexes have shown high catalytic activity in oxidation reactions.
Alkene Metathesis Mechanisms Involving Nonadiene Isomers
Alkene metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the breaking and reforming of carbon-carbon double bonds. The reaction is typically catalyzed by transition metal carbene complexes, such as those based on ruthenium (Grubbs catalysts) or molybdenum. The general mechanism proceeds through the formation of a metallacyclobutane intermediate via a [2+2] cycloaddition between the alkene and the metal carbene. This intermediate then undergoes a cycloreversion to generate a new alkene and a new metal carbene, which continues the catalytic cycle.
Acyclic diene metathesis (ADMET) is a specific type of olefin metathesis that utilizes open-chain dienes, such as 1,8-nonadiene, to produce polymers and a small olefin byproduct, typically ethylene (B1197577). The removal of the gaseous byproduct drives the reaction towards the formation of the polymer. The ADMET of 1,8-nonadiene, for instance, yields a linear unsaturated polymer and ethylene gas.
The mechanism involves the initial reaction of the diene with the catalyst to form a metallacyclobutane, which then ring-opens to create a new catalytic species that propagates the polymerization.
Comparative Analysis of Metathesis Catalysis and Reaction Outcomes
The choice of catalyst and reaction conditions significantly influences the outcome of alkene metathesis reactions. Different generations of Grubbs catalysts, for example, exhibit varying levels of activity and stability. Second-generation Grubbs catalysts are generally more versatile and can react with a broader range of substrates, including both monosubstituted and 1,2-disubstituted alkenes. This allows them to more readily approach the thermodynamic equilibrium of a reaction.
The nature of the N-heterocyclic carbene (NHC) ligand in ruthenium-based catalysts also plays a crucial role in their catalytic performance. For instance, Hoveyda-Grubbs type catalysts with NHC ligands containing one or two N-alkyl substituents have shown improved activity and/or selectivity in certain cross-metathesis reactions compared to the classical commercial catalysts.
In the ring-closing metathesis (RCM) of 1,8-nonadiene, different catalyst loadings can lead to the same equilibrium mixture of products, highlighting the ability of second-generation catalysts to drive reactions to their thermodynamic endpoint. However, catalyst decomposition can lead to side reactions, such as olefin isomerization, which is often mediated by ruthenium hydride species.
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Ru1 | 98 | >99 |
| Ru2 | 95 | >99 |
| Ru3 | 99 | >99 |
| Ru4 | 97 | >99 |
| HGII | 92 | >99 |
Insights from Product Ratios for Mechanistic Discrimination
The analysis of product ratios in metathesis reactions can provide valuable insights into the reaction mechanism. For instance, in the palladium-catalyzed cycloisomerization of enynes, the ratio of different diene isomers (1,3-, 1,4-, and 1,5-dienes) can vary depending on the specific palladium catalyst and ligands used. This variation suggests the operation of different mechanistic pathways.
Deuterium (B1214612) labeling studies can further elucidate the mechanism. In one study, the cycloisomerization of a deuterated enyne with a palladium catalyst resulted in the crossover of the deuterium label, indicating an intermolecular hydride transfer mechanism involving a discrete Pd-H/D intermediate. In contrast, a ruthenium-catalyzed reaction showed no crossover, supporting an intramolecular hydride transfer pathway.
The formation of isomerized products in RCM reactions, particularly when forming medium-sized rings, can also be indicative of catalyst decomposition pathways. The ratio of the desired RCM product to isomerized byproducts can be influenced by the solvent and reaction time.
Intramolecular Isomerization and Ring Transformation Mechanisms in Bicyclic Nonadienes
Bicyclic nonadiene systems can undergo intriguing intramolecular isomerization and ring transformation reactions. For example, N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes have been synthesized, and it was discovered that the 2,6- and 2,9-dialkylated isomers are interconvertible when dissolved in a solvent.
This isomerization proceeds through an intramolecular ring transformation via a common intermediate under equilibrium conditions. The proposed mechanism involves the initial conversion of a formyl group to an iminium ion, which facilitates an intermolecular reaction to form a dimeric intermediate. Subsequent intramolecular cyclization leads to a dihydropyrimidine (B8664642) intermediate, which is common to both the 2,6- and 2,9-dialkylated products. A direct rearrangement between the two isomers is also considered possible if a stable cation can be released.
The synthesis of bicyclo[3.3.1]nonane frameworks can be achieved through various methodologies, including intramolecular C-C bond formations like aldol (B89426) condensations. For instance, a base-promoted intramolecular aldol condensation of a suitable precursor can furnish the bicyclic core.
| N-Alkyl Group | 2,6-dialkylated isomer (%) | 2,9-dialkylated isomer (%) |
|---|---|---|
| Methyl | 55 | 45 |
| Ethyl | 60 | 40 |
| n-Propyl | 62 | 38 |
| n-Butyl | 63 | 37 |
| Benzyl | 65 | 35 |
Advanced Spectroscopic Characterization in Mechanistic and Structural Investigations
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly useful for analyzing volatile compounds like 2,4-nonadiene within complex matrices.
The analysis of this compound and its related compounds often involves complex mixtures where it may be present in trace amounts alongside other isomers and reaction byproducts. For instance, in the study of lipid oxidation in fish oils, GC-MS has been instrumental in identifying various volatile compounds, including isomers of nonadiene (B8540087). The mass spectrum of this compound isomers typically shows characteristic fragmentation patterns with major ions (m/z) at 41, 53, 68, 81, 95, 109, and a molecular ion at 124. These fragmentation patterns, combined with retention indices from the gas chromatography column, allow for the confident identification of different nonadiene isomers, such as 1,2-nonadiene (B14712534) and the various geometric isomers of this compound ((E,E), (E,Z), (Z,E), (Z,Z)).
In the context of food chemistry, this compound is a known flavor component. Its presence and the specific isomeric form can significantly impact the aroma profile. For example, during the autoxidation of menhaden oil, GC-MS analysis confirmed the production of three nonadiene isomers, including the potent aroma compound this compound. The technique is sensitive enough to detect these compounds even at low concentrations, which is crucial given the low aroma threshold of this compound (7.8 ppb in water).
The table below summarizes the mass spectral data for (2E,4E)-2,4-Nonadiene.
| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|---|---|---|
| 37406 | Main library | 79 | 68 | 81 | 41 |
Data sourced from NIST Mass Spectrometry Data Center.
A significant challenge in the GC-MS analysis of complex mixtures is the co-elution of compounds, where two or more substances exit the gas chromatography column at the same time, resulting in overlapping chromatographic peaks. This can complicate the identification and quantification of individual analytes, including isomers of this compound.
Several strategies can be employed to overcome co-elution:
Method Optimization: Adjusting the GC parameters, such as the temperature program, carrier gas flow rate, and column type, can improve the separation of co-eluting peaks.
Mass Spectral Deconvolution: Even if peaks are not fully separated chromatographically, the mass spectrometer can often distinguish between co-eluting compounds if they have different mass spectra. By extracting the mass chromatograms for unique ions characteristic of each compound, it is possible to identify and quantify them individually.
Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, GCxGC provides significantly enhanced separation power. This technique uses two different columns with orthogonal separation mechanisms, spreading the components over a two-dimensional plane and greatly reducing the likelihood of co-elution.
Isotope Dilution: In some quantitative studies, using an isotopically labeled internal standard that co-elutes with the analyte can provide accurate quantification despite the lack of chromatographic resolution. The mass spectrometer can easily distinguish between the analyte and the labeled standard based on their mass difference.
In a study on oxidized menhaden oil, olfactory detection suggested the presence of green-smelling nonadiene isomers, but their identification by GC-MS was complicated by the co-elution of other compounds. This highlights the importance of employing advanced separation and detection strategies to fully characterize complex mixtures containing this compound and its isomers.
Identification of Trace Isomers and Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds, including the stereochemistry of this compound. It provides information about the connectivity of atoms and their spatial arrangement.
The configuration of the double bonds (E for entgegen or trans, and Z for zusammen or cis) in this compound isomers can be determined using 1D and 2D NMR techniques.
¹H NMR: The chemical shifts and coupling constants of the olefinic protons are particularly informative. In general, the "inside" olefinic protons of the conjugated double bond system are more deshielded (appear at a higher ppm value) than the "outside" protons. For example, in (E,E)-2,4-nonadiene, the C(4)-H and C(3)-H protons appear at approximately 6.00 ppm, while the C(5)-H and C(2)-H protons are found around 5.56-5.57 ppm. In contrast, for (Z,E)-2,4-nonadiene, the chemical shifts are more distinct: C(3)-H at 5.96 ppm, C(2)-H at 5.36 ppm, C(4)-H at 6.36 ppm, and C(5)-H at 5.68 ppm. The coupling constants (J-values) between the olefinic protons also help in assigning the stereochemistry. A larger coupling constant (typically > 12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically < 12 Hz) suggests a cis (Z) configuration.
¹³C NMR: The chemical shifts of the carbon atoms in the double bonds can also provide clues about the E/Z configuration.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for confirming assignments. COSY spectra show correlations between protons that are coupled to each other, helping to trace the connectivity through the molecule. NOESY spectra reveal protons that are close to each other in space, which can be used to differentiate between E and Z isomers. For a Z-isomer, a NOE cross-peak would be expected between protons on the same side of the double bond.
The following table presents experimental ¹H-NMR chemical shift data for two isomers of this compound.
| Isomer | C(2)-H (ppm) | C(3)-H (ppm) | C(4)-H (ppm) | C(5)-H (ppm) |
|---|---|---|---|---|
| (E,E)-2,4-nonadiene | 5.57 | 6.00 | 6.00 | 5.56 |
| (Z,E)-2,4-nonadiene | 5.36 | 5.96 | 6.36 | 5.68 |
Data based on findings from DFT calculations and experimental spectra.
Beyond the fixed stereochemistry of the double bonds, the single bonds in the this compound molecule allow for different spatial arrangements, or conformations. NMR spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT), can be used to study the preferred conformations of this compound.
Lanthanide-Induced Shift (LIS) is an NMR technique that can be used to gain further insight into the conformation of molecules. It involves adding a paramagnetic lanthanide complex, often called a lanthanide shift reagent (LSR), to the NMR sample. The LSR, such as a complex of Europium (Eu) or Ytterbium (Yb), can coordinate with lone-pair-bearing atoms (like oxygen or nitrogen) in the substrate molecule.
While this compound itself lacks a suitable functional group for strong coordination with an LSR, this technique is highly relevant for its derivatives that do, such as 2,4-nonadienal or other related compounds with functional groups. The paramagnetic lanthanide ion causes significant changes (shifts) in the NMR signals of the substrate's nuclei. The magnitude of this induced shift is dependent on the distance and angle of the nucleus relative to the lanthanide ion.
By analyzing the magnitude of the shifts for different protons in the molecule, it is possible to deduce their relative distances from the coordination site. This information can then be used to test and refine proposed three-dimensional structures and conformations of the molecule in solution. While direct LIS studies on this compound are not common due to the lack of a strong binding site, the principles of this technique are a cornerstone of conformational analysis for many organic molecules and could be applied to functionalized derivatives of this compound.
Conformational Analysis of this compound and its Rigid Derivatives
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of organic molecules. IR spectroscopy is primarily used to identify the functional groups present in a molecule by detecting the vibrations of its bonds when irradiated with infrared light. For this compound, the IR spectrum provides direct evidence of its alkene characteristics. The key absorptions are associated with the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds attached to these sp²-hybridized carbons.
The C=C stretching vibrations in conjugated dienes typically appear in the 1650-1600 cm⁻¹ region of the spectrum. The conjugation in this compound influences the position and intensity of these bands. Furthermore, the C-H stretching vibrations for the vinyl hydrogens (=C-H) are expected to appear at wavenumbers above 3000 cm⁻¹, distinguishing them from the C-H stretches of the alkane portions of the molecule, which occur below 3000 cm⁻¹. Out-of-plane bending vibrations (wagging) for the hydrogens on the double bonds, which are particularly diagnostic for the stereochemistry (trans/E or cis/Z) of the double bonds, are also observable in the 1000-650 cm⁻¹ region. For a trans-double bond, a characteristic band appears around 970-960 cm⁻¹.
UV-Vis spectroscopy is especially powerful for analyzing conjugated π-electron systems. Molecules containing conjugated double bonds, like this compound, can absorb ultraviolet light, which promotes an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. Non-conjugated dienes absorb at much shorter wavelengths, typically below 200 nm. The conjugated system in this compound results in a bathochromic shift (a shift to longer wavelength) of its λmax to a value readily measurable by standard UV-Vis spectrophotometers, typically around 220-230 nm, which is characteristic of acyclic dienes.
Table 1: Spectroscopic Data for Functional Group and Conjugation Analysis of this compound
| Spectroscopic Technique | Feature | Characteristic Absorption/Wavelength |
| Infrared (IR) Spectroscopy | =C-H Stretch | ~3010-3040 cm⁻¹ |
| C=C Stretch (conjugated) | ~1600-1650 cm⁻¹ | |
| =C-H Out-of-Plane Bend (trans) | ~965 cm⁻¹ | |
| UV-Vis Spectroscopy | π→π* Transition | ~227 nm (in ethanol) |
Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Pathway Mapping
Advanced mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the definitive structural confirmation and quantitative analysis of volatile compounds like this compound. GC-MS allows for the separation of this compound from complex mixtures, such as those derived from food products or industrial synthesis, before it enters the mass spectrometer for analysis.
In the mass spectrometer, molecules are typically ionized using a hard ionization technique like electron impact (EI), which imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a unique "molecular fingerprint" for structural identification.
The mass spectrum of this compound exhibits a molecular ion (M⁺) peak at m/z 124, corresponding to its molecular weight (C₉H₁₆). The fragmentation pattern provides rich structural information. Common fragments for nonadiene isomers include ions at m/z 41, 53, 68, 81, 95, and 109. For (2E,4E)-2,4-nonadiene, the most intense peak (the base peak) is observed at m/z 68. This fragmentation pattern allows for clear differentiation from other isomers and unrelated compounds.
This technique is also pivotal for pathway mapping. For instance, studies on the autoxidation of fish and vegetable oils have used GC-MS to identify volatile products. The detection of this compound in these studies confirmed its role as a decomposition product of polyunsaturated fatty acids, particularly omega-6 fatty acids, thereby helping to map the chemical pathways of lipid oxidation and the development of off-flavors.
Table 2: Characteristic GC-MS Data for (2E,4E)-2,4-Nonadiene
| Property | Value/Description | Reference |
| Molecular Formula | C₉H₁₆ | |
| Molecular Weight | 124.22 g/mol | |
| Ionization Method | Electron Impact (EI) | |
| Molecular Ion (M⁺) | m/z 124 | |
| Base Peak | m/z 68 | |
| Major Fragment Ions (m/z) | 41, 81 | |
| Other Significant Fragment Ions (m/z) | 53, 95, 109 |
Applications of 2,4 Nonadiene Scaffolds in Advanced Chemical Systems
Chiral Ligand Design for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Nonadiene-based scaffolds have emerged as a privileged structural motif for a variety of chiral ligands due to their conformational rigidity and tunable steric and electronic properties.
Bicyclo[3.3.1]nonadiene-Based Ligands in Enantioselective Synthesis
C₂-symmetric chiral dienes based on the bicyclo[3.3.1]nonadiene framework have been successfully designed and synthesized. These ligands, derived from the readily available bicyclo[3.3.1]nonane-2,6-dione, have demonstrated exceptional performance in rhodium-catalyzed asymmetric reactions. For instance, the rhodium complexes of these dienes exhibit excellent catalytic activity and high enantioselectivity in the conjugate addition of arylboronic acids to cyclic enones.
A notable example is the use of (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd*) in the rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines with arylboroxines. This system provides access to a wide range of diarylmethylamines with high yields and outstanding enantioselectivities, typically between 95-99% ee. The success of these ligands is attributed to the well-defined chiral environment created by the bicyclic backbone, which effectively controls the stereochemical outcome of the reaction.
Further refinements in the ligand structure, such as the introduction of substituents at the 4 and 8 positions of the bicyclo[3.3.1]nonadiene skeleton, have led to a second generation of ligands with enhanced conformational rigidity. These tetrasubstituted dienes have been employed as steering ligands in the rhodium-catalyzed arylation of cyclic enones, affording the 1,4-addition products in good to excellent yields (69–99%) and with enantioselectivities reaching up to 99% ee. The ability to fine-tune the ligand structure allows for the optimization of catalytic performance for specific substrates and reactions.
The azabicyclo[3.3.1]nonane moiety, a structural relative of bicyclo[3.3.1]nonadiene, is also a privileged scaffold found in numerous bioactive natural products and has been explored in ligand design. For example, a family of 9-azabicyclo[3.3.1]nonadienes has been successfully applied in the rhodium-catalyzed addition of arylboronic acids to N-tosylarylimines, yielding chiral diarylmethyl amides with excellent enantioselectivities (up to 97% ee).
Spiro[4.4]-1,6-nonadiene Scaffolds in Phosphine-Oxazoline Ligands
The introduction of a spirocyclic framework into ligand design has led to the development of highly effective catalysts for a variety of asymmetric transformations. Since the late 1990s, spiro skeletons, including spiro[4.4]nonadiene, have been incorporated into chiral ligands, leading to significant advancements in asymmetric catalysis.
In 2009, a novel class of chiral phosphine-oxazoline ligands, known as SpinPHOX, was developed based on the spiro[4.4]-1,6-nonadiene backbone. These ligands can be synthesized in a few steps from the readily available racemic spiro[4.4]nonane-1,6-dione. The resulting iridium/SpinPHOX complexes have proven to be highly efficient for the asymmetric hydrogenation of a broad range of substrates, including challenging C=N and C=C double bonds.
The rigidity and unique stereochemistry of the spiro[4.4]-1,6-nonadiene scaffold in these phosphine-oxazoline ligands are key to their success. They have been successfully utilized in the iridium-catalyzed enantioselective hydrogenation of ketimines, affording optically active amines with up to 98% enantiomeric excess (ee). This methodology has been applied to the asymmetric synthesis of the important antidepressant drug sertraline (B1200038) with perfect stereoselectivity.
The development of these spiro[4.4]-1,6-nonadiene-based ligands has expanded the toolbox of chiral ligands available for asymmetric catalysis, providing efficient routes to valuable enantiomerically pure compounds.
Iridium-Catalyzed Asymmetric Hydrogenation utilizing Nonadiene-Derived Ligands
Iridium-catalyzed asymmetric hydrogenation has become a powerful tool for the synthesis of chiral compounds. The development of effective chiral ligands is crucial for the success of these reactions, and nonadiene-derived scaffolds have played a significant role in this area.
Spiro[4.4]-1,6-nonadiene-based phosphine-oxazoline ligands (SpinPHOX) have been shown to be particularly effective in iridium-catalyzed asymmetric hydrogenations. Cationic iridium(I) complexes of these ligands have been successfully employed for the enantioselective hydrogenation of a wide variety of ketimines, providing the corresponding optically active amines with high enantioselectivities (up to 98% ee). This catalytic system has demonstrated its utility in the synthesis of pharmaceutically relevant molecules, such as the antidepressant sertraline.
The success of these iridium-catalyzed reactions highlights the importance of the rigid and well-defined chiral environment provided by the spiro[4.4]-1,6-nonadiene backbone. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties, which is essential for achieving high levels of enantioselectivity across a broad range of substrates.
Beyond ketimines, iridium complexes with chiral P,N ligands have broadened the scope of asymmetric hydrogenation to include unfunctionalized olefins, which were previously challenging substrates. This advancement has significantly expanded the utility of asymmetric hydrogenation in organic synthesis. The development of new generations of chiral ligands, including those derived from nonadiene (B8540087) scaffolds, continues to drive progress in this important field.
Rhodium-Catalyzed Asymmetric Arylation with C2-Symmetric Diene Ligands
Rhodium-catalyzed asymmetric arylation has emerged as a powerful method for the construction of chiral carbon-carbon bonds. The design and application of C₂-symmetric chiral diene ligands have been instrumental in achieving high levels of enantioselectivity in these transformations.
One notable success in this area is the use of a C₂-symmetric diene ligand based on the bicyclo[3.3.1]nonadiene framework, specifically (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene (Ph-bnd*). This ligand, in combination with a rhodium catalyst, has proven to be highly effective for the asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines with arylboroxines. This reaction produces a diverse range of diarylmethylamines with excellent yields and exceptionally high enantioselectivities, typically ranging from 95% to 99% ee.
The high performance of these ligands is attributed to their rigid C₂-symmetric structure, which creates a well-defined chiral pocket around the metal center, thereby dictating the stereochemical outcome of the aryl transfer. The development of such ligands has provided a significant advantage over traditional chiral phosphorus ligands in terms of both enantioselectivity and catalytic activity for certain reactions.
In addition to bicyclo[3.3.1]nonadienes, other C₂-symmetric diene ligands, such as those based on bicyclo[2.2.2]octadiene and tetrahydropentalene frameworks, have also demonstrated high efficacy in rhodium-catalyzed asymmetric arylations of N-tosylarylimines, achieving up to 99% ee. These findings underscore the versatility of chiral dienes as ligands in asymmetric catalysis and highlight the importance of the C₂-symmetric design principle in achieving high levels of stereocontrol.
| Ligand Scaffold | Metal | Reaction Type | Substrate | Product | Enantioselectivity (ee) |
| Bicyclo[3.3.1]nonadiene | Rhodium | Asymmetric Arylation | N-(4-nitrobenzenesulfonyl)arylimines | Diarylmethylamines | 95-99% |
| Bicyclo[3.3.1]nonadiene | Rhodium | 1,4-Addition | Cyclic Enones | 1,4-Addition Products | up to 99% |
| 9-Azabicyclo[3.3.1]nonadiene | Rhodium | Asymmetric Addition | N-tosylarylimines | Chiral Diarylmethyl Amides | up to 97% |
| Spiro[4.4]-1,6-nonadiene | Iridium | Asymmetric Hydrogenation | Ketimines | Optically Active Amines | up to 98% |
| Bicyclo[2.2.2]octadiene | Rhodium | Asymmetric Arylation | N-tosylarylimines | Diarylmethylamines | 95-99% |
| Tetrahydropentalene | Rhodium | Asymmetric Arylation | N-tosylarylimines | Diarylmethylamines | up to 99% |
Molecular Recognition and Host-Guest Chemistry with Nonadiene-Derived Clefts
The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are fundamental to many biological processes and have inspired the design of synthetic receptors. The rigid and pre-organized structures of nonadiene derivatives make them excellent building blocks for the construction of artificial hosts capable of selective guest binding.
Design of Molecular Tweezers and Receptors
Molecular tweezers are a class of synthetic receptors characterized by two "pincer" arms connected by a spacer, creating a cleft for guest binding. The design of effective molecular tweezers relies on creating a well-defined binding cavity with specific electronic and steric properties to complement the guest molecule. Nonadiene-derived scaffolds, particularly those with rigid bicyclic structures, have been utilized to create such molecular clefts.
For instance, molecular clefts derived from trioxabicyclo[3.3.1]nonadiene have been synthesized and shown to act as hosts for neutral guest molecules. The endo,endo-stereochemistry of these bicyclic systems endows them with a tweezer-like shape, where substituents can be introduced to create specific binding interactions. The rigid spacer holds the pincer arms in a co-facial orientation, which is ideal for π-stacking interactions with aromatic guests.
The design of these receptors often involves creating convergent functional groups within the molecular cleft to facilitate binding through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The ability to tailor the size, shape, and functionality of the binding cavity by modifying the nonadiene scaffold allows for the development of highly selective hosts for a variety of guest molecules.
The study of these host-guest systems provides valuable insights into the nature of non-covalent interactions and has applications in areas such as sensing, catalysis, and the development of molecular machines. The use of nonadiene-derived clefts in molecular recognition highlights the versatility of this structural motif beyond the realm of asymmetric catalysis.
| Receptor Type | Scaffold | Guest Type | Key Interactions |
| Molecular Tweezer | Trioxabicyclo[3.3.1]nonadiene | Neutral Aromatic Molecules | π-stacking |
| Molecular Cleft | General Bicyclic Systems | Complementary Size, Shape, and Functionality | Convergent Functional Groups, Non-covalent Interactions |
Ion Complexation and Selective Binding Phenomena
While 2,4-nonadiene itself is not known for ion complexation, its core structure is incorporated into larger, more rigid macrocyclic systems that exhibit significant capabilities for selective ion binding. Specifically, macrocycles derived from trioxabicyclo[3.3.1]nonadiene and related bisdioxine structures create well-defined, hydrophilic cavities within a larger hydrophobic framework. These cavities are adept at complexing with various metal ions.
Research into macrocyclic bisdioxine derivatives, which feature a concave structure and sterically hindering tert-butyl groups, has demonstrated pronounced complexation with a range of metal ions. The specific architecture of these macrocycles allows for the selective binding of cations by varying the cavity size and the type of coordinating atoms (e.g., oxygen, nitrogen, sulfur). This principle allows for the synthesis of molecules with tailored ion-binding properties. The binding affinity is influenced by the match between the ion's size and the macrocycle's cavity, as well as the nature of the metal-ligand bond, which can range from electrostatic to more covalent in character.
Studies on bis-crown ether diamides built upon a trioxabicyclo[3.3.1]nonadiene scaffold have shown enhanced complexation abilities, particularly due to their endo,endo structures that position the crown ether moieties in parallel. This arrangement creates an ideal cavity for capturing metal ions. Extraction experiments have confirmed the ability of these complex molecules to bind with various metal picrates, showcasing their potential in separation and sensing applications.
| Macrocyclic Scaffold | Bound Metal Ions | Reference |
|---|---|---|
| Macrocyclic Bisdioxine Derivatives | Cs⁺, Hg²⁺, Cu²⁺, Ag⁺, Au³⁺ | |
| Bis-crown Ether Diamides (from Trioxabicyclo[3.3.1]nonadiene) | Na⁺, K⁺, Ca²⁺, Ce³⁺ |
As Building Blocks for Complex Organic Synthesis
The conjugated diene system of this compound and its isomers makes them valuable building blocks, or synthons, for constructing more elaborate organic molecules. Their reactivity allows them to participate in a variety of chemical transformations, leading to the formation of compounds with significant biological or material applications.
Precursors for Pharmaceutically Active Compounds
While direct evidence for this compound as a primary precursor in major pharmaceutical synthesis is not widespread, its structural isomers and related complex scaffolds play a crucial role. For instance, a spiro- -1,6-nonadiene phosphino-oxazoline cationic Iridium(I) complex has been utilized as a catalyst in the synthesis of Sertraline, a widely used antidepressant. This highlights how the nonadiene framework can be incorporated into sophisticated ligands that facilitate key enantioselective reactions essential for producing chiral drugs. Furthermore, related isomers such as 2,6-nonadiene derivatives are noted as intermediates in the synthesis of various pharmaceuticals, where the diene functionality is key to building molecular complexity. The compound has also been identified for use in pharmaceutical preparations like lozenges and gums, although in this context it serves as a flavoring agent rather than a synthetic precursor.
Synthons in the Preparation of Agrochemicals
Similar to the pharmaceutical sector, the utility of this compound in agrochemicals is primarily through related structures and industrial manufacturing contexts. Isomers like 2,6-dimethyl-2,6-nonadiene are used as intermediates in the synthesis of agrochemicals. The chemical industry leverages the reactivity of such dienes to construct active ingredients for crop protection. Companies that produce specialty aroma molecules, including derivatives like (E,E)-2,4-nonadienal, also offer custom manufacturing services to the agrochemical industry, indicating the relevance of this chemical family as synthons in the field.
Stabilization of Reactive Intermediates within Sterically Protected Cavities
A fascinating application of scaffolds derived from nonadiene is the stabilization of otherwise transient chemical species. Macrocyclic structures derived from bisdioxine, featuring a distinct concave interior, are designed to provide steric protection to reactive intermediates. The bulky groups (e.g., tert-butyl) on the scaffold create a protected cavity that can shield highly reactive molecules from the surrounding environment, preventing unwanted side-reactions.
This concept of steric shielding is critical in modern chemistry for studying and controlling reaction pathways. Researchers have proposed that these bisdioxine macrocycles could function as molecular "flasks," enabling the preparation and observation of unusual functional groups and simple enols, which are typically unstable. This approach mimics the active sites of enzymes, which often feature a sterically protected pocket to control reactivity. While these specific macrocycles are noted to be less rigid than some other bowl-shaped molecules, they still offer a degree of steric protection sufficient to influence reaction outcomes and stabilize intermediates.
Future Research Directions and Emerging Scientific Opportunities
Development of Green Chemistry Approaches for 2,4-Nonadiene Synthesis
The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing key chemical intermediates like this compound. Future research will prioritize the use of renewable feedstocks and processes that adhere to the principles of green chemistry, minimizing waste and energy consumption.
Key green chemistry strategies for this compound synthesis include:
Biocatalytic Synthesis : The use of engineered enzymes offers a promising route to produce conjugated dienes from renewable resources. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the need for harsh chemicals and high temperatures.
Renewable Feedstocks : Moving away from petroleum-based starting materials is a central goal of green chemistry. Research into converting biomass-derived molecules, such as fatty acids or other bio-based platform chemicals, into this compound is a critical area of investigation.
Atom-Economical Reactions : Catalytic reactions like olefin metathesis are being explored for their efficiency in converting simple, abundant molecules into more complex structures like this compound with minimal byproduct formation.
| Green Synthesis Approach | Description | Potential Advantages |
| Biocatalysis | Utilization of enzymes to catalyze the formation of this compound from bio-based precursors. | High selectivity, mild reaction conditions, reduced waste. |
| Renewable Feedstocks | Synthesis from biomass-derived starting materials instead of petrochemicals. | Reduced reliance on fossil fuels, improved sustainability. |
| Atom Economy | Employing reactions like metathesis that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation, increased process efficiency. |
Exploration of Novel Catalytic Transformations Utilizing Nonadiene (B8540087) Reactivity
The conjugated double bond system in this compound is a hub of reactivity, making it an attractive substrate for a wide array of catalytic transformations. Future research will focus on developing novel catalytic methods to exploit this reactivity for the synthesis of complex molecules and polymers.
Emerging areas of catalytic research involving this compound include:
Asymmetric Catalysis : The development of chiral catalysts for reactions involving this compound can lead to the synthesis of enantiomerically pure products, which are highly valuable in the pharmaceutical and fine chemical industries. Rhodium-based catalysts, for instance, have shown promise in asymmetric additions to diene systems.
Polymerization Reactions : this compound can serve as a monomer in polymerization reactions to create novel polymers with unique properties. Research into transition-metal catalyzed polymerization, including the use of iron, nickel, and rare-earth metal complexes, aims to control the microstructure and properties of the resulting polymers.
Metathesis Reactions : Alkene and alkyne metathesis reactions provide powerful tools for C-C bond formation and can be applied to this compound to construct complex cyclic and acyclic molecules.
Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. The application of advanced in situ spectroscopic techniques will allow researchers to observe the transformations of this compound in real-time, providing invaluable mechanistic insights.
Future research will likely employ techniques such as:
Rapid-Scan FT-IR and NMR Spectroscopy : These methods can monitor the concentration of reactants, intermediates, and products as a reaction progresses, helping to elucidate complex reaction pathways.
In Situ X-ray Absorption Spectroscopy : This technique can provide information about the electronic and geometric structure of a catalyst during a reaction, which is particularly useful for understanding heterogeneous catalytic processes.
Raman Spectroscopy : This can be used to probe vibrational modes and follow the changes in bonding during a reaction.
The data gathered from these techniques will be instrumental in building accurate kinetic models and understanding the factors that control selectivity and reactivity in reactions involving this compound.
Computational Design and Predictive Modeling for Targeted this compound Functionalities
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of molecules with specific properties and the prediction of their reactivity. For this compound, computational methods can guide the synthesis of derivatives with tailored functionalities.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies : DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can help in understanding reaction mechanisms and predicting the outcome of new reactions.
Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound-containing systems over time, providing insights into their conformational dynamics and interactions with other molecules.
Predictive Modeling of Reaction Outcomes : By combining computational data with machine learning algorithms, it may be possible to develop models that can accurately predict the products and yields of reactions involving this compound under various conditions.
| Computational Method | Application for this compound Research |
| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. Elucidate reaction mechanisms. |
| Molecular Dynamics (MD) | Simulate conformational dynamics and intermolecular interactions. |
| Predictive Modeling | Forecast reaction outcomes and guide the design of new experiments. |
Integration of this compound Scaffolds into Smart Materials and Responsive Systems
The unique chemical properties of the this compound unit make it an attractive building block for the creation of "smart" materials that can respond to external stimuli such as heat, light, or pH.
Future research in this area will likely focus on:
Self-Healing Polymers : The reversible nature of certain reactions involving dienes, such as the Diels-Alder reaction, can be exploited to create self-healing materials. Polymers incorporating this compound could be designed to repair damage upon heating, extending their lifespan and improving their reliability.
Stimuli-Responsive Systems : By attaching specific functional groups to the this compound backbone, it is possible to create materials that change their properties in response to environmental cues. This could lead to applications in areas such as drug delivery, sensors, and actuators.
Functional Coatings : Polymers derived from this compound could be used to create coatings with tailored properties, such as enhanced corrosion resistance or specific surface wettability.
The development of these advanced materials will depend on a fundamental understanding of how the structure of the this compound unit influences the macroscopic properties of the material.
Q & A
Q. How can this compound be quantified in biological matrices such as meat or plant tissues?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is optimal for volatile organic compound (VOC) extraction. Calibration curves using internal standards (e.g., deuterated analogs) minimize matrix effects. For example, in chicken meat studies, this compound was identified as a lipid oxidation byproduct, with concentrations correlated to log2 fold changes in VOC profiles .
Advanced Research Questions
Q. How do contradictory data on this compound’s reactivity in different solvent systems arise, and how can they be resolved?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., Diels-Alder reactivity) may stem from solvent polarity effects or competing isomerization pathways. Researchers should:
- Conduct kinetic studies under controlled conditions (temperature, solvent dielectric constant).
- Use computational models (DFT calculations) to compare transition-state energies.
- Validate hypotheses via isotopic labeling (e.g., ¹³C tracking) to trace reaction pathways .
Q. What experimental strategies mitigate instability issues during this compound storage and handling?
- Methodological Answer :
- Storage : Use amber vials under inert gas (argon/nitrogen) at –20°C to prevent autoxidation.
- Handling : Add radical inhibitors (e.g., BHT) to reaction mixtures.
- Stability Testing : Monitor degradation via periodic GC-MS analysis; compare retention times and peak areas against fresh samples .
Q. How can NMR coupling constants in this compound be interpreted to distinguish stereochemical configurations?
- Methodological Answer : The conjugated diene system in this compound exhibits vicinal coupling (J = 10–12 Hz for transoid protons) and allylic coupling (J = 1–2 Hz). For spiro analogs (e.g., spiro[4.4]nonadiene), iterative analysis of ¹H-¹³C couplings and selective decoupling experiments can resolve overlapping signals .
Data Contradiction and Analysis
Q. How should researchers address conflicting reports on this compound’s ecological toxicity?
- Methodological Answer :
- Data Harmonization : Cross-reference toxicity studies using standardized OECD guidelines (e.g., Daphnia magna immobilization tests).
- Meta-Analysis : Pool data from diverse sources (e.g., EPA/NIH databases) and apply statistical weighting for sample size and methodology rigor .
- Example Table :
| Study | EC₅₀ (mg/L) | Test Organism | Methodology |
|---|---|---|---|
| A | 12.5 | D. magna | OECD 202 |
| B | 8.2 | D. magna | Modified ISO 6341 |
Experimental Design Considerations
Q. What controls are essential when studying this compound’s role in flavor chemistry?
- Methodological Answer :
- Blanks : Run solvent-only samples to rule out column contamination.
- Negative Controls : Use lipid-free matrices to confirm this compound originates from oxidation pathways.
- Replication : Triplicate assays with randomized sample order to minimize batch effects .
Advanced Structural Analysis
Q. How does the electronic structure of this compound influence its UV-Vis and IR spectral properties?
- Methodological Answer : The conjugated π-system absorbs in the UV range (λₘₐₓ ~210 nm). IR stretches (C=C at ~1650 cm⁻¹ and =C-H at ~3000 cm⁻¹) vary with substituent effects. Compare experimental spectra to computational predictions (e.g., TD-DFT for UV, harmonic approximations for IR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
